(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
Overview
Description
(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrile group via a condensation reaction. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. These methods often employ packed-bed reactors and advanced catalyst systems to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of (2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Steviol glycosides: Natural sweeteners with a similar structural complexity, used in food and beverage industries.
tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness
(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-4-25-21-8-6-5-7-17(21)12-18(13-23)22-24-20(14-26-22)19-10-9-15(2)11-16(19)3/h5-12,14H,4H2,1-3H3/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQOCOKWILVQRD-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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